N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
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Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C21H20FN3OS and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
The compound's molecular formula is C17H16FN3OS, with a molecular weight of approximately 359.44 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆FN₃OS |
Molecular Weight | 359.44 g/mol |
IUPAC Name | This compound |
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing fluorinated aryl groups can effectively inhibit the proliferation of breast and colon cancer cells through mechanisms that do not involve traditional targets like dihydrofolate reductase (DHFR) .
The biological activity of this compound is hypothesized to stem from its ability to interact with multiple cellular pathways:
- Cell Cycle Arrest : Some studies suggest that thieno[3,4-c]pyrazole derivatives may induce cell cycle arrest at specific phases, leading to inhibited cancer cell growth.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
- Inhibition of Key Enzymes : There is evidence indicating that these compounds can inhibit certain kinases involved in cancer progression.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer properties. The most potent compound demonstrated an IC50 value in the nanomolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound affected signaling pathways related to apoptosis and cell survival, particularly through modulation of Bcl-2 family proteins .
Synthesis Approaches
The synthesis of this compound has been achieved via multi-step organic reactions involving:
- Cyclization reactions to form the thieno[3,4-c]pyrazole core.
- Substitution reactions to introduce the fluorophenyl and phenylbutanamide moieties.
Pharmacological Profiles
The pharmacological profiles of similar compounds have been documented extensively:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Certain studies report anti-inflammatory effects mediated through inhibition of pro-inflammatory cytokines.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-27-13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLBVOSRYNTGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.